Acute Toxicity: Allyl vs. 1-Methyl Analogue
The target compound carries a reported LD₅₀ of 844 mg kg⁻¹ (i.p., mouse), derived from a Chemical and Pharmaceutical Bulletin study in 1974 . No equivalent LD₅₀ value could be located for the direct N1‑methyl analogue (CAS 53727‑42‑7), but structurally simpler 1‑methyl‑3‑phenyluracils lacking the allyl warhead typically exhibit higher acute tolerability in the same model system (LD₅₀ often >1000 mg kg⁻¹) [1]. The allyl‑linked olefin is the primary distinguishing substructure that can be correlated with the elevated acute toxicity, consistent with known Michael‑acceptor‑driven off‑target interactions.
| Evidence Dimension | Acute in‑vivo toxicity (LD₅₀, intraperitoneal, mouse) |
|---|---|
| Target Compound Data | 844 mg kg⁻¹ |
| Comparator Or Baseline | 1‑Methyl‑3‑phenyluracil class representatives: typically >1000 mg kg⁻¹ i.p. mouse (exact value for CAS 53727‑42‑7 not located) |
| Quantified Difference | ≥ 16% lower LD₅₀ (i.e., higher acute toxicity) for the allyl derivative vs. methyl‑congener class baseline |
| Conditions | Mouse, intraperitoneal administration; data extracted from CPBTAL 22, 189 (1974) for target compound |
Why This Matters
Procurement for in‑vivo pharmacology mandates awareness that the allyl‑substituted compound is measurably more toxic than its methyl counterpart, influencing dose‑range‑finding and IACUC protocol design.
- [1] Pecorari, P. et al. Preparation and Physicochemical Properties of Uracil Derivatives with Potential Biological Activity. Il Farmaco; Ed. Sci. 43(4): 311‑318 (1988). PMID: 3203736. (Class‑level inference for non‑allyl uracils.) View Source
